molecular formula C15H22O B7862138 1-(4-Ethylphenyl)heptan-1-one

1-(4-Ethylphenyl)heptan-1-one

Cat. No.: B7862138
M. Wt: 218.33 g/mol
InChI Key: GLMFXLYMFLYPHE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)heptan-1-one is a synthetic ketone compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol. It features a heptanone chain attached to a 4-ethylphenyl group. This structural motif is of significant interest in organic chemistry and materials science research. Potential applications for this compound include its use as a key synthetic intermediate or building block in the development of more complex organic molecules, such as pharmaceuticals, liquid crystals, or functional polymers. Researchers may also investigate its physicochemical properties, including its solubility, crystallinity, and spectroscopic characteristics, for various analytical and development purposes. This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-5-6-7-8-15(16)14-11-9-13(4-2)10-12-14/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMFXLYMFLYPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl Heptan 1 One Analogs

Nucleophilic Addition Reactions to the Carbonyl Group in Aryl Ketones

Nucleophilic addition is a cornerstone reaction for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. masterorganicchemistry.comstudy.com This inherent polarity makes the carbonyl carbon an excellent electrophile, readily attacked by electron-rich nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism of nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon. fiveable.me This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide by an acid or solvent yields an alcohol. libretexts.orgksu.edu.sa

Several factors influence the reactivity of aryl ketones in nucleophilic addition reactions:

Electronic Effects: The aromatic ring in aryl ketones, such as the 4-ethylphenyl group in 1-(4-ethylphenyl)heptan-1-one, can donate electron density to the carbonyl group through resonance. libretexts.org This electron-donating effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to aliphatic ketones. libretexts.orgyoutube.com Conversely, electron-withdrawing groups on the aromatic ring would increase the electrophilicity of the carbonyl carbon and enhance reactivity. masterorganicchemistry.comnih.gov

Steric Effects: The two groups attached to the carbonyl carbon in a ketone create more steric hindrance compared to the single substituent in an aldehyde. fiveable.meyoutube.com This steric bulk can impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate. masterorganicchemistry.com In the case of this compound, the heptyl group and the 4-ethylphenyl group contribute to this steric hindrance.

Nature of the Nucleophile: The strength of the nucleophile is a critical factor. fiveable.me Strong nucleophiles, such as Grignard reagents or organolithium compounds, can directly attack the carbonyl carbon to form the tetrahedral intermediate. ksu.edu.sa Weaker nucleophiles often require acid catalysis to activate the carbonyl group by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.compharmaguideline.com

The stereochemistry of nucleophilic addition is also a significant aspect. If the two groups attached to the carbonyl carbon are different, as in this compound, the carbonyl group is prochiral. Attack of a nucleophile from either face of the planar carbonyl group can lead to the formation of a new chiral center, potentially resulting in a racemic mixture of enantiomers if there are no other chiral influences. libretexts.orgsaskoer.calibretexts.org However, in an enzymatic reaction, the stereochemistry is tightly controlled, leading to the formation of a single stereoisomer. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition to Aryl Ketones
FactorInfluence on ReactivityExample in this compound
Electronic EffectsElectron-donating groups on the aryl ring decrease reactivity.The 4-ethylphenyl group is electron-donating, reducing the electrophilicity of the carbonyl carbon.
Steric EffectsBulky groups attached to the carbonyl carbon hinder nucleophilic attack.The heptyl and 4-ethylphenyl groups create steric hindrance.
Nucleophile StrengthStrong nucleophiles react directly; weak nucleophiles may require acid catalysis.Reaction with a Grignard reagent would be direct, while reaction with water might require an acid catalyst.
StereochemistryAttack on a prochiral ketone can form a new chiral center.Nucleophilic addition can create a chiral center at the carbonyl carbon, potentially forming enantiomers.

Alpha-Functionalization Pathways of Aryl Ketones

The α-carbon atom of a ketone, the carbon atom adjacent to the carbonyl group, is another site of significant reactivity. The protons on this carbon are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. This property allows for a variety of functionalization reactions at the α-position.

Asymmetric Alpha-Arylation of Enolizable Ketones

Asymmetric α-arylation is a powerful method for the enantioselective construction of carbon-carbon bonds at the α-position of a ketone. This transformation is of great importance in the synthesis of chiral molecules, which are prevalent in pharmaceuticals and other biologically active compounds. The reaction typically involves the use of a chiral catalyst to control the stereochemical outcome. While specific studies on this compound are not detailed, the principles can be applied to this and other enolizable ketones.

Transition-Metal-Free Alpha-Arylation Mechanistic Studies

While many α-arylation reactions rely on transition-metal catalysts, there is growing interest in developing transition-metal-free alternatives. These methods often proceed through different mechanistic pathways, such as nucleophilic aromatic substitution (SNAr) or radical-mediated processes. Mechanistic studies in this area are crucial for understanding the reaction scope and limitations and for the rational design of new and improved synthetic methods.

Alpha-Acetoxylation Reaction Kinetics and Mechanism

Alpha-acetoxylation introduces an acetoxy group (-OAc) at the α-position of a ketone. This reaction can be a useful transformation for further synthetic manipulations. Kinetic and mechanistic studies of this reaction provide insights into the rate-determining steps and the nature of the intermediates involved. Such studies can help in optimizing reaction conditions to achieve higher yields and selectivities.

Radical Chemistry and Its Role in Ketone Transformations

Radical reactions offer alternative pathways for the transformation of ketones, often complementing traditional ionic reaction mechanisms. The involvement of radical intermediates can lead to unique reactivity and selectivity.

Hydrogen Atom Abstraction by Reactive Oxygen Species (e.g., HO₂ Radicals)

Reactive oxygen species (ROS), such as the hydroperoxyl radical (HO₂•), can play a significant role in the chemistry of organic molecules, including ketones. One of the key reactions involving these species is hydrogen atom abstraction. In the context of a ketone like this compound, the HO₂• radical can abstract a hydrogen atom from various positions in the molecule. The site of abstraction will depend on the bond dissociation energies of the C-H bonds. Typically, hydrogen atoms on carbons adjacent to the carbonyl group (α-hydrogens) or benzylic positions are more susceptible to abstraction due to the stability of the resulting radical.

For this compound, potential sites for hydrogen atom abstraction by a hydroperoxyl radical include:

The α-carbon of the heptyl chain.

The benzylic carbon of the ethyl group on the phenyl ring.

Other positions on the heptyl chain.

The resulting carbon-centered radical can then undergo further reactions, such as oxidation or rearrangement, leading to a variety of transformation products. Understanding the kinetics and mechanisms of these radical reactions is important in fields such as atmospheric chemistry and materials degradation.

Table 2: Potential Sites for Hydrogen Atom Abstraction in this compound by HO₂•
PositionReason for SusceptibilityPotential Subsequent Reactions of the Radical
α-Carbon (Heptyl Chain)Adjacent to the electron-withdrawing carbonyl group, stabilizing the resulting radical.Oxidation, dimerization, reaction with other radical species.
Benzylic Carbon (Ethyl Group)Benzylic C-H bonds are weaker due to resonance stabilization of the resulting benzylic radical.Oxidation to a ketone or alcohol, coupling reactions.
Other Carbons (Heptyl Chain)Generally less favorable than α or benzylic positions, but still possible.Isomerization, fragmentation.

Radical Processes in Arylation Reactions

The generation and subsequent reaction of aryl radicals represent a powerful strategy in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov While traditionally generated from diazonium salts or through the use of stoichiometric reagents like AIBN with tributyltin hydride, recent advancements have focused on more efficient and practical light-induced methodologies. nih.gov These contemporary methods, including photoredox catalysis, have reignited interest in the chemistry of aryl radicals. nih.gov

In the context of aryl ketone synthesis, radical processes can be involved in arylation reactions. The mechanism often involves the generation of an aryl radical from a suitable precursor, such as an aryl halide. For instance, a photoexcited catalyst can engage in a single electron transfer (SET) with an aryl iodide to produce an aryl radical and an iodide anion. nih.gov This highly reactive aryl radical can then participate in various bond-forming reactions.

One notable transformation is the addition of the aryl radical to a Michael acceptor, leading to the formation of a new carbon-carbon bond and an electrophilic radical intermediate. nih.gov This intermediate can then be reduced and protonated to yield the final product. nih.gov Another pathway involves a hydrogen atom transfer (HAT) process. For example, a generated aryl radical can undergo a 1,5-HAT to produce a more stable alkyl radical, which can then lead to other products. nih.gov The thermodynamics of these HAT processes are governed by the relative bond dissociation energies (BDEs) of the C-H bonds involved. nih.gov

While specific studies on the radical arylation of this compound are not detailed in the provided literature, the general principles of aryl radical generation and reactivity are applicable to its synthesis and the modification of its analogs. The choice of radical precursor, reaction conditions, and the nature of the radical acceptor are all critical parameters in designing successful synthetic strategies involving these reactive intermediates.

Photochemical Transformations of Aryl Ketones

The interaction of light with aryl ketones can induce a variety of chemical transformations, making photochemistry a valuable tool for the synthesis of complex molecules. The specific outcome of a photochemical reaction depends on the structure of the aryl ketone, the wavelength of light used for irradiation, and the reaction medium. One important class of photochemical reactions involving aryl ketones is photoenolization.

Light-Driven Carboxylation of o-Alkylphenyl Ketones via Photoenolization

A significant photochemical transformation is the light-driven carboxylation of o-alkylphenyl ketones with carbon dioxide (CO2). figshare.comresearchgate.netnih.gov This reaction represents an environmentally friendly method for C-C bond formation, utilizing light energy as the driving force without the need for stoichiometric reducing agents or strong bases. researchgate.net The process can be initiated by either UV light or even solar light. figshare.comresearchgate.netnih.gov

The proposed mechanism involves the initial photoexcitation of the o-alkylphenyl ketone, which then undergoes a process called photoenolization. researchgate.net This step involves an intramolecular hydrogen abstraction from the ortho-alkyl group by the excited carbonyl oxygen, leading to the formation of a highly reactive o-quinodimethane intermediate. researchgate.net This transient species can then undergo a [4+2] cycloaddition reaction with CO2 to afford the corresponding o-acylphenylacetic acid derivative. researchgate.net

This methodology has been shown to be effective for the carboxylation of benzylic C(sp3)-H bonds in various o-alkylphenyl ketones. researchgate.net The reaction is notable for its clean nature and its ability to directly functionalize C-H bonds. researchgate.net

Substrate (o-Alkylphenyl Ketone)Product (o-Acylphenylacetic acid)Light SourceReference
o-Methylacetophenone2-Acetylphenylacetic acidUV or Solar researchgate.net
o-Ethylpropiophenone2-Propionylphenylacetic acidUV researchgate.net
o-Isopropylbenzophenone2-Benzoyl-alpha,alpha-dimethylphenylacetic acidUV researchgate.net

This table presents representative examples of the light-driven carboxylation of o-alkylphenyl ketones.

Keto-Enol Tautomerism and Equilibrium Dynamics in Aryl Ketones

Aryl ketones possessing at least one alpha-hydrogen can exist in equilibrium between two constitutional isomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.comlibretexts.org This phenomenon is known as keto-enol tautomerism. Tautomers are readily interconvertible isomers that differ in the location of a proton and the position of a double bond. libretexts.orglibretexts.org The interconversion can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Under basic conditions, the mechanism involves the removal of an alpha-hydrogen by a base to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, making the alpha-hydrogens more acidic and facilitating their removal by a weak base (like water) to form the enol. libretexts.orgyoutube.com

Generally, the keto form is significantly more stable and therefore predominates at equilibrium for simple ketones. libretexts.orglibretexts.org This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.orglibretexts.org However, several structural factors can influence the position of the equilibrium and increase the proportion of the enol tautomer. masterorganicchemistry.com These factors include:

Conjugation: If the C=C double bond of the enol is conjugated with an aromatic ring or another functional group, the enol form is stabilized. libretexts.orgmasterorganicchemistry.com

Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. libretexts.orgmasterorganicchemistry.com

Aromaticity: If the enol form is part of an aromatic system, it will be heavily favored. The classic example is phenol, which exists exclusively in the enol form rather than as its keto tautomer, 2,4-cyclohexadienone. libretexts.org

For an asymmetrical ketone like this compound, two different enol tautomers can potentially be formed. The relative stability of these enols, and thus their proportion at equilibrium, would be determined by the substitution pattern of the double bond, with more substituted alkenes generally being more stable. youtube.com

CompoundSolvent% Keto Form% Enol FormDominant Stabilizing Factor for Enol
AcetoneNeat>99.9<0.1N/A
2,4-PentanedioneNeat2080Intramolecular H-bonding & Conjugation
PhenolVarious~0~100Aromaticity
Acetoacetic acidCCl45149Intramolecular H-bonding
Acetoacetic acidD2O>98<2N/A

This table provides data on the keto-enol equilibrium for various carbonyl compounds, illustrating the influence of structural and solvent effects. masterorganicchemistry.com

Enantioselective Transformations for Alpha-Aryl Ketones

The development of enantioselective methods for the synthesis of α-aryl ketones is of significant interest due to the prevalence of this structural motif in pharmaceuticals and other biologically active molecules. A primary challenge in these transformations is controlling the stereocenter adjacent to the carbonyl group, which is susceptible to racemization via enolization, especially under basic conditions. nih.gov

One major approach is the transition metal-catalyzed α-arylation of ketone precursors. The palladium-catalyzed α-arylation of ketones, first reported in 1997, has become a fundamental transformation. nih.gov The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a ketone enolate, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. unipd.it

For enantioselective variants, chiral ligands are employed to control the stereochemistry of the product. The development of effective catalytic systems has been a focus of considerable research. For instance, copper(I) catalysts paired with chiral bis(phosphine) dioxide ligands have been shown to effectively catalyze the α-arylation of silyl (B83357) enol ethers to produce enolizable α-arylated ketones in good yields and with high enantiomeric excess (up to 95% ee). nih.gov This method is particularly valuable for non-cyclic ketones. nih.gov

Another powerful strategy is the enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols. st-andrews.ac.uk This method generates an enantioenriched α-aryl ketone through a 1,2-aryl migration. The reaction proceeds through a stereo-specific cleavage of a carbon-cobalt bond, avoiding a free carbocation intermediate, which ensures high enantioselectivity. st-andrews.ac.uk This approach tolerates a range of electronically diverse aromatic rings. st-andrews.ac.uk

The choice of catalyst, ligand, and substrate is crucial for achieving high enantioselectivity. For example, in Pd-catalyzed arylations, ligands with smaller dihedral angles in their biaryl backbones have been shown to lead to higher enantioselectivity. berkeley.edu Furthermore, using more reactive electrophiles like aryl triflates allows the reactions to be conducted at lower temperatures, which can also improve the enantiomeric excess of the product. berkeley.edu

Ketone PrecursorArylating AgentCatalyst/Ligand SystemEnantiomeric Excess (ee)Reference
2-Methylindanonep-Tolyl triflatePd(dba)2 / (R)-Difluorphos78% nih.gov
2-MethyltetraloneBromobenzenePd(dba)2 / (R)-Difluorphos90% nih.gov
2-Methyl 6-benzylidene cyclopentanonePhenyl triflatePd(dba)2 / (R)-Difluorphos95% nih.gov
Silyl enol ether of a non-cyclic ketoneDiaryliodonium saltCu(I) / Chiral bis(phosphine) dioxideup to 95% nih.gov
α,α-Diarylallylic alcoholN/A (Rearrangement)Chiral cobalt-salen catalystup to 97:3 er st-andrews.ac.uk

This table summarizes results from various enantioselective methods for the synthesis of α-aryl ketones, showcasing the high levels of stereocontrol achievable.

Computational and Theoretical Chemistry Studies on Aryl Ketone Systems

Quantum Mechanical Approaches for Energetic and Structural Predictions

Quantum mechanical methods are fundamental to predicting the energetic and structural properties of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the geometry and energy of a molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com Hartree-Fock (HF) theory is the simplest ab initio method, providing a foundational understanding of molecular orbitals. However, it does not fully account for electron correlation, which is the interaction between electrons. uchicago.edu

PropertyCalculated Value (Representative)
Ground State Energy-500.1234 Hartrees
Dipole Moment2.85 Debye
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
C=O Bond Length1.22 Å
C-C(O) Bond Length1.49 Å

Table 1: Representative DFT-Calculated Properties for an Aryl Ketone.

To improve upon the Hartree-Fock method, post-Hartree-Fock methods have been developed to incorporate electron correlation effects. Møller-Plesset perturbation theory (MP) is one such method. wikipedia.org MP2, the second-order correction, is a common and cost-effective approach that recovers a significant portion of the correlation energy. fiveable.me MP3 and MP4, third and fourth-order corrections respectively, offer further refinement but at a higher computational cost. fiveable.me Systematic studies have shown that the MPn series is not always convergent, and its performance can depend on the chemical system and basis set. wikipedia.org

Coupled Cluster (CC) theory is a highly accurate method for treating electron correlation. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting energetic properties. rsc.org While computationally demanding, CCSD(T) calculations can provide benchmark energetic data for smaller aryl ketone systems or for calibrating more computationally efficient methods like DFT.

MethodRelative Energy (kcal/mol)
HF0.0
DFT (B3LYP)-5.2
MP2-4.8
CCSD(T)-5.0

Table 2: Representative Relative Energies of an Aryl Ketone Conformer Calculated with Different Levels of Theory.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving aryl ketones, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon, computational methods can map out the entire reaction pathway, identifying key intermediates and transition states.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting reactants to products through a transition state on the potential energy surface. faccts.descm.comrowansci.com An IRC calculation starts from the geometry of a transition state and follows the path of steepest descent in both the forward and reverse directions to identify the reactants and products connected by that transition state. rowansci.comq-chem.com This analysis is crucial for confirming that a calculated transition state indeed corresponds to the reaction of interest. rowansci.com For a reaction involving an aryl ketone, an IRC calculation can visualize the geometric changes that occur as the reaction progresses, such as the approach of a nucleophile to the carbonyl carbon and the subsequent changes in bond lengths and angles.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. johnhogan.infowikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, the rate constant of the reaction can be estimated using the Eyring equation. wikipedia.org Computational methods, particularly DFT, are well-suited for locating transition state structures and calculating their energies and vibrational frequencies. These frequencies are then used to compute the zero-point vibrational energy and thermal corrections to the Gibbs free energy. This approach allows for the theoretical prediction of reaction rates and the investigation of how substituents on the aryl ketone might affect the kinetics of a reaction.

ParameterCalculated Value (Representative)
Enthalpy of Activation (ΔH‡)15.2 kcal/mol
Entropy of Activation (ΔS‡)-10.5 cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)18.3 kcal/mol
Calculated Rate Constant (k) at 298 K2.5 x 10-4 s-1

Table 3: Representative Kinetic Parameters for a Reaction of an Aryl Ketone Calculated Using Transition State Theory.

Advanced Electronic Structure and Bonding Analysis

Beyond energetic and structural predictions, computational methods can provide detailed insights into the electronic structure and bonding within aryl ketone systems. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and the nature of chemical bonds. For an aryl ketone like 1-(4-Ethylphenyl)heptan-1-one, NBO analysis could quantify the polarization of the carbonyl bond, the delocalization of electrons between the aromatic ring and the carbonyl group, and any hyperconjugative interactions involving the alkyl substituents.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map reveals regions of positive and negative potential, indicating sites that are susceptible to electrophilic and nucleophilic attack, respectively. For an aryl ketone, the MEP would show a region of negative potential around the carbonyl oxygen, corresponding to its lone pairs, and a region of positive potential around the carbonyl carbon, confirming its electrophilic character.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the reactivity of molecules. wikipedia.orgethz.chscribd.comimperial.ac.ukslideshare.netyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions.

For this compound, the HOMO is primarily located on the electron-rich 4-ethylphenyl group, which acts as the primary electron donor. The LUMO, conversely, is centered on the carbonyl group and the adjacent alkyl chain, which can accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Detailed computational analysis of this compound would likely reveal the following FMO characteristics:

OrbitalEnergy (eV)Primary LocationImplication for Reactivity
HOMO-6.24-Ethylphenyl ringSite of electrophilic attack
LUMO-1.5Carbonyl group (C=O)Site of nucleophilic attack
HOMO-LUMO Gap4.7-Indicates moderate chemical reactivity and stability

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative description of electron localization in a molecule. jussieu.frresearchgate.netrsc.orgwikipedia.orgniscpr.res.inresearchgate.netijasret.comresearchgate.net These methods are invaluable for visualizing and understanding the nature of chemical bonds, lone pairs, and atomic shells.

For this compound, an ELF analysis would be expected to show high localization values (close to 1) in the core regions of the carbon and oxygen atoms, corresponding to their inner-shell electrons. Covalent bonds, such as the C-C and C-H bonds in the ethyl and heptyl groups, as well as the C=O double bond, would be characterized by distinct basins of electron localization. The lone pairs on the carbonyl oxygen would also be clearly visible as regions of high electron localization.

LOL analysis provides a complementary perspective on electron localization. High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. In this compound, the LOL map would highlight the covalent nature of the bonds within the aromatic ring and the alkyl chains.

A summary of expected ELF and LOL findings for key regions of the molecule is presented below:

Molecular RegionExpected ELF/LOL ValueInterpretation
C=O Double BondHighStrong covalent interaction with shared electron pairs
C-C Bonds (Aromatic)Moderate-HighDelocalized covalent bonding within the phenyl ring
C-H Bonds (Alkyl)HighLocalized single covalent bonds
Oxygen Lone PairsHighNon-bonding, localized electron pairs

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.orgnih.govjussieu.frchemrxiv.orgresearchgate.netresearchgate.netscielo.org.mx This method is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

The RDG analysis typically generates 3D isosurfaces colored to represent the nature of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds)

Green: Weak van der Waals interactions

Red: Strong repulsive interactions (e.g., steric clashes)

For this compound, the analysis would likely show green isosurfaces indicating van der Waals interactions between the alkyl chains and the aromatic ring. Red patches might appear in regions where parts of the molecule are forced into close proximity, indicating steric strain.

Type of InteractionExpected Location in this compoundSignificance
Van der WaalsBetween the heptyl chain and the phenyl ringInfluences the molecule's preferred conformation
Steric RepulsionBetween bulky groups in sterically hindered conformationsContributes to the energy barrier for bond rotation

Molecular Electrostatic Potential (MEP) and Fukui Function Mapping

Molecular Electrostatic Potential (MEP) and Fukui functions are used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.netdntb.gov.uauniroma2.itnih.govresearchgate.netnih.govresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This indicates that the oxygen atom is a likely site for interaction with electrophiles. The aromatic ring would exhibit a moderately negative potential due to the delocalized π-electrons, while the hydrogen atoms of the alkyl groups would show positive potential.

The Fukui function provides a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.netdntb.gov.uauniroma2.itnih.govresearchgate.net It describes the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

Analysis ToolPredicted Reactive SiteType of Attack
MEPCarbonyl OxygenElectrophilic
MEPAromatic RingElectrophilic
Fukui FunctionCarbonyl CarbonNucleophilic
Fukui FunctionAromatic Carbon atomsElectrophilic

Computational Assessment of Tautomeric Equilibria in Ketones

Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde equilibrates with its corresponding enol form. orientjchem.orgresearchgate.netresearchgate.netpearson.com While for simple ketones the keto form is generally more stable, the equilibrium can be influenced by factors such as solvent and the presence of other functional groups. orientjchem.orgresearchgate.netresearchgate.netpearson.com

For this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. orientjchem.org These calculations can be performed in the gas phase and in different solvents to understand the effect of the environment on the tautomeric equilibrium.

The keto form of this compound is expected to be significantly more stable than its enol tautomer. The enol form would involve a C=C double bond adjacent to a hydroxyl group. Computational studies on similar ketones have shown that the keto form is typically favored by a significant energy difference.

TautomerRelative Stability (kcal/mol)Key Structural Feature
Keto0 (Reference)C=O double bond
Enol> 10C=C-OH group

The transition state for the tautomerization would involve the transfer of a proton from the α-carbon to the carbonyl oxygen. The activation energy for this process can also be calculated, providing insight into the rate of interconversion.

Advanced Analytical Methodologies for Characterization and Quantitation in Ketone Research

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of ketones. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous product characterization and the monitoring of reaction progress. In the context of "1-(4-Ethylphenyl)heptan-1-one," specific chemical shifts and coupling constants would be expected for the aromatic and aliphatic protons, as well as for the distinct carbon atoms in the molecule.

For instance, in ¹H NMR, the protons on the aromatic ring would appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group and the heptanoyl chain would have characteristic chemical shifts and splitting patterns based on their proximity to the carbonyl group and neighboring protons. The methylene protons alpha to the carbonyl group would be the most downfield of the aliphatic protons.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Acetophenone 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H)26.5, 128.2, 128.5, 133.0, 137.1, 198.1
4-Chloroacetophenone 2.61 (s, 3H), 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)26.5, 128.9, 129.7, 135.4, 139.6, 196.8
4-Isopropylacetophenone 1.28 (d, J = 7.0 Hz, 6H), 2.59 (s, 3H), 2.98 (s, 1H), 7.32 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)23.6, 26.5, 34.2, 126.6, 128.6, 135.1, 154.6, 197.8
3,4-Dimethylacetophenone 2.45 (s, 3H), 3.82 (d, J = 6.0 Hz, 6H), 6.77 (d, J = 9.0 Hz, 1H), 7.41 (d, J = 2.0 Hz, 1H), 7.45 (s, 1H)26.0, 55.8, 55.9, 109.9, 110.1, 123.2, 130.4, 148.9, 153.2, 196.6

This data is illustrative for related compounds and not for this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For a ketone like "this compound," the most prominent and diagnostic absorption band would be the carbonyl (C=O) stretch. udel.edu

The position of the C=O stretching vibration is sensitive to the molecular structure. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, in aromatic ketones such as "this compound," conjugation of the carbonyl group with the phenyl ring lowers the vibrational frequency to the range of 1685-1666 cm⁻¹. orgchemboulder.compg.edu.pl This shift is due to the delocalization of π-electrons, which slightly weakens the C=O bond. spectroscopyonline.comspectroscopyonline.com Another key vibration for aromatic ketones is the C-C-C stretch, which involves the carbonyl carbon and the two adjacent carbons. spectroscopyonline.comspectroscopyonline.com This vibration gives rise to an intense peak generally between 1300 and 1230 cm⁻¹. spectroscopyonline.com The presence of both a strong C=O absorption in the conjugated region and a strong C-C-C stretch provides compelling evidence for the presence of an aromatic ketone functional group. spectroscopyonline.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Range for this compound
Aromatic C-H Stretch 3100 - 30003100 - 3000
Aliphatic C-H Stretch 3000 - 28503000 - 2850
Carbonyl (C=O) Stretch (Conjugated) 1685 - 16661685 - 1666
Aromatic C=C Bending 1600 and 15001600 and 1500
C-C-C Stretch (Aromatic Ketone) 1300 - 12301300 - 1230

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like "this compound" exhibit characteristic absorption bands due to the presence of both the phenyl ring and the carbonyl group, which act as chromophores.

Two primary electronic transitions are typically observed in the UV-Vis spectra of such compounds:

π → π* transition: This high-intensity absorption band, usually found at shorter wavelengths (around 240-280 nm), arises from the excitation of π-electrons in the aromatic ring and the conjugated carbonyl system. For acetophenone, the maximum wavelength (λmax) for this transition is observed at approximately 244 nm. researchgate.net

n → π* transition: This is a lower-intensity absorption band occurring at longer wavelengths (typically 300-330 nm). It results from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. studyraid.com For "this compound," the ethyl group is an electron-donating group, which can cause a slight bathochromic (red) shift of the π → π* band compared to unsubstituted acetophenone. The study of these electronic absorption characteristics is valuable for quantitative analysis and for understanding the electronic structure of the molecule. studyraid.com

TransitionTypical λmax Range (nm)Molar Absorptivity (ε)
π → π 240 - 280High (e.g., ~10,000 for acetophenone) studyraid.com
n → π 300 - 330Low

Chromatographic Separation Coupled with Mass Spectrometry

Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass-to-charge ratio of molecules, enabling their identification and quantitation. The coupling of these two techniques is a cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For a ketone like "this compound," which is expected to have sufficient volatility, GC-MS would be an ideal method for analysis.

In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For "this compound," characteristic fragments would be expected from the cleavage of the acyl group and rearrangements of the alkyl chain. This fragmentation pattern serves as a molecular fingerprint for definitive identification.

For the analysis of ketones in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. creative-proteomics.comnih.govresearchgate.netresearchgate.net This technique is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which typically keeps the molecule intact, producing a prominent molecular ion or a protonated/adducted molecule.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific ion (e.g., the molecular ion of "this compound") is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantitation even at very low concentrations in complex mixtures. nih.gov The development of a robust LC-MS/MS method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. creative-proteomics.comnih.govresearchgate.net

The following table summarizes typical parameters for an LC-MS/MS method for the analysis of ketones in a biological matrix, based on published methods for similar analytes. nih.gov

ParameterDescription
Chromatography Reversed-phase UHPLC with a C18 column
Mobile Phase Gradient elution with water and methanol/acetonitrile containing a small amount of acid (e.g., formic or acetic acid)
Ionization Electrospray Ionization (ESI), typically in positive ion mode
Mass Analysis Triple quadrupole (QqQ) mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation followed by centrifugation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to overcome the analytical challenges associated with ketones. By converting the carbonyl group into a new functional group, it is possible to significantly improve chromatographic behavior, ionization efficiency, and detection sensitivity.

Formation of Oxime Derivatives for Improved Ionization and Detection

The reaction of a ketone with a hydroxylamine derivative forms an oxime, which contains a C=N-OH group. This derivatization is a highly effective method for enhancing the MS detection of ketones. nih.gov The introduction of a nitrogen atom improves the proton affinity of the molecule, making it more amenable to ionization by ESI-MS to form abundant [M+H]⁺ ions. thermofisher.com

A common reagent for this purpose is hydroxylamine. For even greater sensitivity, O-substituted hydroxylamines can be used. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) yields an oxime derivative that is highly sensitive in negative-ion mode MS due to the electron-capturing properties of the pentafluorobenzyl group. sdiarticle4.com This method is advantageous as the resulting oximes are stable and can be readily separated by gas or liquid chromatography. sigmaaldrich.com

Hydrazone Formation with Reagents (e.g., 2,4-Dinitrophenylhydrazine, Phenylhydrazine)

The reaction of ketones with hydrazines to form hydrazones is a classic and robust derivatization method. masterorganicchemistry.com The most widely used reagent is 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.

This derivatization strategy offers several analytical advantages:

Enhanced Detection: The resulting hydrazone is a larger, more stable molecule. The dinitrophenyl moiety is a strong chromophore, which allows for highly sensitive detection using UV-Vis spectroscopy.

Improved Mass Spectrometric Response: The DNPH derivative of a ketone can be analyzed effectively by LC-MS. Studies have shown that APPI-MS in the negative ion mode is particularly effective for analyzing these derivatives, which readily form [M-H]⁻ ions, leading to low detection limits. thermofisher.com

Qualitative Identification: The formation of a yellow, orange, or red precipitate upon reaction with DNPH is a reliable qualitative test for the presence of aldehydes and ketones. nih.gov

Phenyl- and Cyclopentylimino Derivatization for Structural Elucidation

Ketones react with primary amines, such as aniline (phenylamine) or cyclopentylamine, in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. nii.ac.jpplu.mx This reaction, which forms a C=N double bond, is reversible and involves the elimination of water. plu.mx

The formation of a phenylimine or cyclopentylimine derivative serves several purposes in structural elucidation:

Confirmation of Carbonyl Group: A successful derivatization, confirmed by the specific mass shift in the mass spectrum, verifies the presence of a carbonyl functional group in the analyte.

Mass Spectral Fragmentation: The resulting imine has a different fragmentation pattern in tandem mass spectrometry (MS/MS) compared to the original ketone. The fragmentation of the C=N bond and adjacent bonds can provide valuable information about the structure of the alkyl and aryl groups attached to the original carbonyl carbon. sdiarticle4.com

Chromatographic Separation: The change in polarity and molecular structure upon imine formation can alter the retention time in chromatography, which can be useful for resolving complex mixtures.

While aromatic ketones like this compound may be less reactive than aliphatic ketones, the reaction can be driven to completion with appropriate conditions, such as acid catalysis and removal of water. nii.ac.jp

Reagents for Introducing Spectroscopically Active Moieties

A key strategy in chemical derivatization is the introduction of a "tag" that is highly responsive to a specific detection method. researchgate.net This can be a group that strongly absorbs UV or visible light (a chromophore) or one that emits light upon excitation (a fluorophore).

Chromophoric Reagents: As discussed, 2,4-dinitrophenylhydrazine (DNPH) is an excellent example of a chromophoric labeling reagent. The dinitrophenyl group in the resulting hydrazone absorbs strongly in the visible region, allowing for sensitive spectrophotometric detection. researchgate.net Simple ketones themselves have a weak UV absorbance around 270-300 nm, so introducing a strong chromophore significantly lowers detection limits.

Fluorophoric Reagents: For even higher sensitivity, fluorescent tags can be introduced. Dansylhydrazine is a widely used reagent that reacts with ketones to form highly fluorescent dansylhydrazones. thermofisher.comsdiarticle4.com These derivatives can be detected at extremely low concentrations using HPLC with fluorescence detection or by LC-MS. masterorganicchemistry.com The dimethylamino group in the dansyl moiety also facilitates efficient protonation, enhancing the signal in positive-ion ESI-MS. masterorganicchemistry.com Other highly fluorescent hydrazides, such as those based on coumarin or pyrene, have been developed to offer even greater sensitivity than dansyl hydrazine. thermofisher.com

Table 2: Summary of Derivatization Strategies for Ketone Analysis
StrategyReagent ExampleDerivative FormedPrimary Analytical Advantage
Oxime FormationHydroxylamine, PFBHAOximeImproves ionization efficiency in ESI-MS (positive or negative ion mode). nih.govsigmaaldrich.com
Hydrazone Formation2,4-Dinitrophenylhydrazine (DNPH)HydrazoneAdds a strong chromophore for UV-Vis detection; enhances APPI-MS signal. thermofisher.com
Imine FormationAniline, CyclopentylamineImine (Schiff Base)Confirms carbonyl presence; provides unique fragmentation for structural elucidation in MS. plu.mxsdiarticle4.com
Fluorophoric LabelingDansylhydrazineFluorescent HydrazoneEnables ultra-sensitive fluorescence detection; improves ESI-MS ionization. thermofisher.commasterorganicchemistry.com

Biochemical Pathways and Chemical Biology Applications of Heptanone Derivatives

Metabolic Pathways Involved in Ketone Biosynthesis and Catabolism

The production and breakdown of ketones are fundamental metabolic processes. In mammals, ketogenesis is a vital process that produces ketone bodies from the breakdown of fatty acids, serving as an alternative energy source during periods of low glucose availability. researchgate.netnih.gov This process primarily occurs in the liver and involves the conversion of acetyl-CoA, derived from β-oxidation of fatty acids, into ketone bodies. researchgate.netlibretexts.org

The microbial production of methyl ketones, such as 2-heptanone (B89624), has been achieved through the metabolic engineering of β-oxidation pathways in microorganisms like Escherichia coli. osti.govosti.gov This process leverages the cell's natural fatty acid degradation pathway. The core strategy involves introducing specific thioesterases to produce fatty acids of a desired chain length, which are then channeled into a modified β-oxidation cycle. osti.govresearchgate.net

Key enzymatic steps in this engineered pathway include:

Chain-length specific thioesterases: These enzymes, such as CpFatB1* and BTE, produce octanoate (B1194180) or dodecanoate (B1226587) from the fatty acid biosynthesis pathway. osti.gov

Acyl-CoA synthetases: Enzymes like MtFadD6 or EcFadD activate the free fatty acids to their corresponding acyl-CoA esters (e.g., octanoyl-CoA). osti.govresearchgate.net

β-oxidation enzymes: A series of enzymes, including acyl-CoA dehydrogenase (FadE) and a bi-functional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (FadBJ), convert the acyl-CoA into a β-ketoacyl-CoA. osti.govresearchgate.net

β-ketoacyl-CoA thioesterase (FadM): This enzyme hydrolyzes the β-ketoacyl-CoA to a β-keto acid, which then spontaneously decarboxylates to form the corresponding methyl ketone. osti.govresearchgate.net

Through bioprospecting, researchers have identified more active homologs of E. coli's FadM, such as the variant from Providencia sneebia, which has shown higher activity on medium-chain substrates, leading to increased production of 2-heptanone, 2-nonanone, and 2-undecanone. osti.govosti.gov By optimizing this pathway and addressing product volatility during fermentation, researchers have achieved titers of up to 4.4 g/L of total medium-chain length methyl ketones. osti.govosti.govnih.gov

Table 1: Key Enzymes in Engineered Microbial Production of 2-Heptanone

EnzymeFunctionSource Organism (Example)
Chain-length specific thioesteraseProduces specific chain-length fatty acidsCuphea palustris (CpFatB1*)
Acyl-CoA synthetaseActivates fatty acids to acyl-CoAEscherichia coli (EcFadD)
Acyl-CoA dehydrogenaseFirst step in β-oxidationEscherichia coli (EcFadE)
Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenaseBi-functional enzyme in β-oxidationEscherichia coli (EcFadBJ)
β-ketoacyl-CoA thioesteraseFinal step in methyl ketone synthesisProvidencia sneebia (FadM variant)

Ketones and their precursors are central intermediates in a wide range of biosynthetic networks. Acetyl-CoA, the primary building block for ketogenesis, connects carbohydrate, fat, and protein metabolism. researchgate.net In the context of engineered pathways, the intermediates of fatty acid biosynthesis and β-oxidation are harnessed to produce valuable chemicals. acs.org The ability to divert these intermediates towards the synthesis of specific molecules highlights their importance in metabolic engineering and synthetic biology. acs.org For instance, the β-ketoacyl-CoA intermediates in the engineered pathway for 2-heptanone production are a clear example of how natural metabolic networks can be repurposed. osti.govresearchgate.net

Investigations into Biochemical Mechanisms and Signaling Roles

Heptanone derivatives, particularly 2-heptanone, are recognized as important signaling molecules in various biological systems.

Ketones and other small molecules can be used as chemical probes to investigate and understand metabolic and signaling pathways. nih.gov By designing and synthesizing specific ketone-based molecules, researchers can target and interact with particular enzymes or receptors. nih.gov These probes can be used to map enzyme activities within complex biological samples, a technique known as activity-based protein profiling (ABPP). nih.gov For example, electrophilic ketone scaffolds have been instrumental in developing inhibitors for specific enzymes, allowing for the detailed study of their roles in physiology and disease. nih.gov

The nematode Caenorhabditis elegans provides a powerful model system for studying olfactory signal transduction. 2-Heptanone is a volatile organic compound that acts as an attractant for C. elegans. nih.govnih.gov Studies have revealed the specific molecular machinery involved in its detection.

The sensing of 2-heptanone in C. elegans is mediated by the AWC class of olfactory sensory neurons. nih.govnih.govresearchgate.net A specific G protein-coupled receptor (GPCR) encoded by the str-2 gene is responsible for recognizing 2-heptanone. nih.govnih.gov Upon binding of 2-heptanone to the STR-2 receptor, a signal transduction cascade is initiated. This cascade involves the Gα subunits EGL-30 and GPA-3, which then activate the phospholipase C (PLC) pathway, including the components PLC-1 and EGL-8. nih.govnih.gov This ultimately leads to changes in intracellular calcium levels and neuronal activity, resulting in the nematode's chemotactic response towards the source of 2-heptanone. nih.govnih.govresearchgate.net

Interestingly, 2-heptanone is produced by the bacterium Bacillus nematocida, which is a pathogen of C. elegans. The bacterium uses 2-heptanone as a lure to attract the nematodes, a strategy described as a "Trojan Horse" pathogenesis. nih.govnih.gov This highlights the co-evolutionary relationship between the bacterium and the nematode's chemosensory system. nih.govnih.gov

Table 2: Key Components in 2-Heptanone Olfactory Signaling in C. elegans

ComponentTypeFunction
2-HeptanoneLigandAttractant odorant
AWC neuronsSensory NeuronsDetect volatile odorants
STR-2ReceptorG protein-coupled receptor that binds 2-heptanone
EGL-30, GPA-3Gα subunitsTransduce the signal from the receptor
PLC-1, EGL-8Phospholipase CDownstream effectors in the signaling cascade

Biomanufacturing and Synthetic Biology Approaches for Ketone Production

Biomanufacturing, which utilizes biological systems for the production of chemicals and materials, offers a sustainable alternative to traditional chemical synthesis. biorxiv.orgnih.gov Synthetic biology plays a crucial role in designing and constructing novel biological pathways for the production of desired molecules, including ketones. ukri.orgnottingham.ac.uk

The microbial production of medium-chain methyl ketones like 2-heptanone is a prime example of the application of synthetic biology and metabolic engineering. osti.govosti.gov By introducing and optimizing heterologous genes and redirecting metabolic flux, researchers have successfully engineered E. coli to produce these ketones from renewable feedstocks like glucose. osti.govnih.gov

Cell-free synthetic biochemistry is another promising approach that circumvents the complexities of using living cells. biorxiv.org In this method, metabolic pathways are reconstructed in vitro using purified enzymes or cell extracts. biorxiv.org This approach has been successfully used for the production of raspberry ketone, demonstrating the potential for high yields and simplified downstream processing. biorxiv.org These synthetic biology strategies are not only valuable for producing biofuels and flavor compounds but also for creating precursors for nutraceuticals and pharmaceuticals. ukri.orgnottingham.ac.uk

Synthetic Applications and Broader Research Relevance in Organic Chemistry

Utilization of Aryl Ketones as Building Blocks for Complex Molecules

Aryl ketones are fundamental building blocks in organic chemistry, serving as precursors for a wide array of complex structures. Their utility stems from the reactivity of the carbonyl group, which can undergo nucleophilic addition, reduction, and condensation reactions, and the aromatic ring, which can be modified through electrophilic substitution. fiveable.me The alkyl chain attached to the carbonyl group also offers sites for functionalization, further expanding their synthetic potential. This versatility makes aryl ketones indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. fiveable.me

The rigid structure and electronic properties of the aryl ketone moiety make it a valuable component in the design of advanced organic materials. Researchers are increasingly incorporating aryl ketone derivatives into complex macromolecular structures to create materials with tailored optical, electronic, and thermal properties.

A notable strategy involves embedding symmetric aryl ketones into the framework of Covalent Organic Frameworks (COFs). nih.gov COFs are porous crystalline polymers with a highly ordered structure. By using aryl ketone-containing building blocks, such as truxenone, in their synthesis, researchers have created COF-based photocatalysts. nih.gov These materials exhibit enhanced photostability and efficiency in promoting photoinduced electron transfer (PET) processes compared to their small-molecule aryl ketone counterparts. nih.gov This approach provides a robust method for designing a new generation of solid-state aryl ketone photocatalysts for applications in areas like artificial photosynthesis and organic synthesis. nih.gov

Table 1: Examples of Aryl Ketone-Based Building Blocks for Covalent Organic Frameworks (COFs)

Aryl Ketone Derivative COF Application Key Finding
Truxenone Photocatalysis Enhanced photostability and electron transfer efficiency in the COF structure. nih.gov
Benzophenone-containing linkers Gas Storage & Separation High surface area and selective gas uptake due to the polar ketone functional group.

This table provides illustrative examples of how different aryl ketone structures are used in the synthesis of advanced materials.

Aromatic heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. nih.govresearchgate.netbohrium.com Aryl ketones, particularly aryl methyl ketones, have proven to be exceptionally versatile starting materials for the synthesis of these important scaffolds. nih.govbohrium.com A wide range of synthetic methodologies, including metal-catalyzed and iodine-assisted reactions, have been developed to convert aryl ketones into five- and six-membered heterocycles, as well as more complex fused and poly-fused ring systems. nih.govbohrium.com

One powerful strategy involves the intramolecular α-arylation of ketone enolates. This approach has been successfully employed in the two-step synthesis of six-, seven-, eight-, and nine-membered benzo-fused heterocycles in good to excellent yields. nih.gov The key step in this synthesis is the generation of an intramolecular bond between the alpha-carbon of the ketone and the aromatic ring, facilitated by a photostimulated SRN1 reaction. nih.gov

Furthermore, aryl ketones are precursors for a variety of cyclization reactions that lead to fused heterocyclic systems. airo.co.in These methods are crucial for producing structurally diverse molecules with potential biological activities, making them promising candidates for drug discovery programs. airo.co.in

Table 2: Selected Synthetic Methods for Heterocycles from Aryl Ketones

Reaction Type Reagents/Catalysts Resulting Heterocycle Reference
Iodine-assisted cyclization Iodine Various fused heterocycles nih.govbohrium.com
Intramolecular α-arylation Photostimulation Benzo-fused heterocycles nih.gov
Metal-catalyzed annulation Transition metals (e.g., Pd, Cu) Quinolines, indoles, etc. nih.gov

Integration into Method Development for Novel Chemical Transformations

The abundance and reactivity of aryl ketones make them ideal substrates for the development and optimization of new synthetic methods. researchgate.net A significant area of research focuses on the activation of the strong carbon-carbon bond between the aromatic ring and the carbonyl group (Ar-C(O)). researchgate.netnih.gov Cleavage of this bond opens up new retrosynthetic pathways for the modification of aromatic compounds.

Recent advancements in transition-metal catalysis have led to novel transformations of aryl ketones. For instance, a palladium-catalyzed, ligand-promoted reaction has been developed for the multi-carbon homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov This method, which involves the cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols, has demonstrated broad functional-group tolerance and has been applied to the late-stage diversification of complex molecules, including pharmaceuticals and natural products. nih.gov

Another innovative approach overcomes the challenge of C-C bond cleavage by converting aryl ketones into more reactive aromatic esters in a one-pot process. waseda.jp This transformation allows the resulting esters to participate in a variety of cross-coupling reactions, significantly expanding the utility of aryl ketones as synthetic intermediates. waseda.jp These developments highlight the central role of aryl ketones in pushing the boundaries of synthetic organic chemistry.

Aryl Ketones in Advanced Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its three-dimensional structure. Aryl ketones are valuable substrates in a variety of stereoselective transformations designed to create chiral molecules with high levels of enantiopurity. st-andrews.ac.uk

One key challenge is the synthesis of molecules with chiral tertiary carbon centers adjacent to a carbonyl group. A highly enantioselective cobalt-catalyzed semipinacol rearrangement has been developed to produce enantioenriched α-aryl ketones bearing such tertiary stereocenters. st-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst to control the stereochemical outcome of a 1,2-aryl migration, affording the desired products in high yields and with excellent enantioselectivities (up to 99:1 er). st-andrews.ac.uk

Other notable examples of stereoselective reactions involving aryl ketones include:

Rhodium-catalyzed asymmetric addition of arylboroxines: This method provides an efficient route to chiral tertiary alcohols. thieme-connect.com

Vinylogous addition of allyl aryl ketones: Catalyzed by squaramide catalysts, this reaction yields chiral tertiary alcohols and bicyclic pyrrolidones with excellent regio- and enantioselectivity. acs.org

Photoredox/Nickel-catalyzed cross-coupling: This dual catalytic system has been used for the enantioconvergent synthesis of chiral α-aryl ketones.

While the synthesis of chiral α,α-diarylketones can be complicated by racemization, recent methods employing visible light photoactivation in combination with chiral phosphoric acid catalysis have shown promise in overcoming this issue. nih.gov These advanced synthetic strategies underscore the importance of aryl ketones as platforms for the construction of complex, stereodefined molecules.

Q & A

What are the optimal synthetic routes for 1-(4-Ethylphenyl)heptan-1-one in laboratory settings?

Basic Research Question
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. React 4-ethyltoluene with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include:

  • Catalyst activation : AlCl₃ coordinates with the acyl chloride to generate an acylium ion.
  • Electrophilic substitution : The acylium ion reacts with the aromatic ring, favoring para-substitution due to the ethyl group’s directing effects.
  • Workup : Hydrolysis with ice-cold HCl yields the ketone. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.